molecular formula C13H13ClN2O4 B2607735 2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide CAS No. 2034611-01-1

2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide

Cat. No.: B2607735
CAS No.: 2034611-01-1
M. Wt: 296.71
InChI Key: VEYQIYMTCSMDOA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 4-chlorophenyl group linked via an acetamide bridge to a 2,4-dioxo-1,3-oxazolidin-3-yl ethyl moiety. The acetamide functional group is a common and critical pharmacophore found in numerous biologically active molecules and is structurally similar to the lateral chain of natural benzylpenicillin, often contributing to coordination abilities and molecular recognition . The oxazolidinone core is a privileged scaffold in pharmaceutical research, known for its diverse biological potential. Compounds containing this structure have been investigated extensively for their antimicrobial properties and have also been explored in other therapeutic areas, including as selective receptor agonists . The specific structural features of this acetamide derivative make it a valuable intermediate or lead compound for researchers developing new therapeutic agents. Potential applications include serving as a building block in the synthesis of more complex molecules, a tool compound in antimicrobial susceptibility studies, or a candidate for probing novel mechanisms of action in cancer research, where similar heterocyclic compounds have shown promise . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4/c14-10-3-1-9(2-4-10)7-11(17)15-5-6-16-12(18)8-20-13(16)19/h1-4H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYQIYMTCSMDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide typically involves the reaction of 4-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with ethylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the compound's ability to inhibit bacterial protein synthesis, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Studies have shown that compounds similar to 2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide can induce apoptosis in various cancer cell lines. The oxazolidinone structure is crucial for this activity, as it interacts with cellular pathways involved in cancer progression .
  • Neurological Applications : There is emerging evidence suggesting that oxazolidinone derivatives may have neuroprotective effects. These compounds could potentially be developed for treating neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .

Pharmacological Insights

  • Mechanism of Action : The compound's mechanism involves the inhibition of bacterial ribosomal RNA synthesis, which is critical for bacterial growth and survival. This mechanism is particularly relevant in the context of antibiotic resistance, as it targets a different pathway than traditional antibiotics .
  • Bioavailability and Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is essential for its development as a therapeutic agent. Studies are ongoing to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize its clinical efficacy .

Case Studies

Several case studies highlight the compound's potential:

  • Case Study 1 : A study on a series of oxazolidinone derivatives demonstrated enhanced antibacterial activity against resistant strains of Staphylococcus aureus when modified with chlorophenyl groups. This suggests that structural modifications can lead to improved therapeutic outcomes .
  • Case Study 2 : In preclinical trials, compounds similar to this compound showed promise in reducing tumor size in xenograft models of breast cancer. The results indicate potential for further development in oncology .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Oxazolidinone vs. Thiazolidinone

  • Thiazolidinone Analogues: Compounds like N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d) replace the oxazolidinone oxygen with sulfur. Thiazolidinones exhibit enhanced antimicrobial activity due to sulfur’s polarizability and redox activity, but they may have higher metabolic lability compared to oxazolidinones .
  • Oxadiazolidinone Derivatives: Compounds such as 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide feature an additional nitrogen in the heterocycle. This modification increases hydrogen-bonding capacity but may reduce ring stability .

Table 1: Heterocyclic Core Comparison

Compound Class Heterocycle Key Features Biological Implications Reference
Oxazolidinone (Target) 1,3-Oxazolidin-2,4-dione High metabolic stability, H-bonding Antimicrobial, anti-inflammatory
Thiazolidinone 1,3-Thiazolidin-4-one Sulfur enhances reactivity Antimicrobial, antidiabetic
Oxadiazolidinone 1,2,4-Oxadiazolidin-3-one Additional N for H-bonding Anticancer, enzyme inhibition

Substituent Effects on Aromatic Rings

4-Chlorophenyl vs. Other Substituted Phenyl Groups

  • Dichlorophenyl Derivatives : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () exhibits stronger hydrophobic interactions in crystal structures, which may enhance binding to hydrophobic enzyme pockets .

Table 2: Aromatic Substituent Impact

Substituent Electronic Effect Lipophilicity (LogP) Biological Activity Trend Reference
4-Chlorophenyl (Target) Moderate -I effect High (~3.5) Enhanced antimicrobial activity
4-Fluorophenyl Strong -I effect Moderate (~2.8) Reduced cytotoxicity
3,4-Dichlorophenyl Strong -I effect Very high (~4.2) Improved enzyme inhibition

Acetamide Linker Modifications

Ethyl vs. Hydrazineyl or Aryl Spacers

  • Benzimidazole-Acetamide Hybrids: Compounds like 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide (3q) () replace the oxazolidinone with a benzimidazole, showing potent anthelmintic activity due to DNA intercalation .

Table 3: Acetamide Linker Variations

Linker Type Flexibility Key Interactions Activity Profile Reference
Ethyl (Target) Low Stable H-bonding with oxazolidinone Broad-spectrum potential
Hydrazineyl High Metal chelation, redox activity Anticancer, antimicrobial
Benzimidazole Moderate DNA intercalation Anthelmintic, antiviral

Biological Activity

The compound 2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide is a derivative of oxazolidinone, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Weight : Approximately 359.2 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial activity. For instance, a related compound demonstrated effectiveness against various bacterial strains by inhibiting protein synthesis. The mechanism involves binding to the 50S ribosomal subunit, thereby preventing peptide bond formation.

Hypolipidemic Effects

In a study involving related compounds, it was found that certain oxazolidinone derivatives could reduce serum cholesterol and triglyceride levels significantly in animal models. Specifically, a compound similar to this compound demonstrated a reduction of serum cholesterol by 23% and triglycerides by 35% at a dosage of 0.05% in normal rats . This suggests potential applications in managing hyperlipidemia.

Anti-inflammatory Activity

Oxazolidinone derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation. This activity is crucial for developing treatments for conditions like rheumatoid arthritis and other inflammatory diseases.

Study on Hypolipidemic Activity

A notable study evaluated the hypolipidemic effects of various oxazolidinone derivatives in Sprague-Dawley rats. The results showed that specific derivatives could significantly lower lipid levels compared to control groups. The study concluded that these compounds might be promising candidates for treating dyslipidemia due to their favorable safety profile and efficacy .

Clinical Implications

Clinical trials involving oxazolidinone derivatives have shown promise in treating infections caused by resistant bacteria. The ability to modify the chemical structure allows for tailoring the pharmacokinetic properties and enhancing therapeutic efficacy.

Data Table: Summary of Biological Activities

Activity TypeCompound EffectReference
AntimicrobialInhibition of protein synthesis
HypolipidemicReduction in cholesterol (23%) and triglycerides (35%)
Anti-inflammatoryDownregulation of pro-inflammatory cytokines

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